molecular formula C17H17N3O3S B2535860 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 1251580-12-7

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No. B2535860
CAS RN: 1251580-12-7
M. Wt: 343.4
InChI Key: MPQCFOAHXGBUOK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The compound likely exhibits a high melting point, possibly exceeding 350°C .

Scientific Research Applications

Synthesis and Structural Exploration

  • Synthesis and Hirshfeld Surface Analysis : A novel bioactive heterocycle was synthesized and characterized using various techniques, including X-ray diffraction, showcasing its antiproliferative activity potential. The structural analysis revealed the stability of the molecule, attributed to specific inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).

  • Antimicrobial Activity : New pyridine derivatives were synthesized using 2-amino substituted benzothiazoles and evaluated for their in vitro antimicrobial activity, showcasing variable and modest efficacy against bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Bioactive Chemotypes

  • Anti-mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as a new anti-mycobacterial chemotype. Several compounds exhibited significant anti-tubercular activity, suggesting their potential as therapeutic agents (S. Pancholia et al., 2016).

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Interaction : A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor revealed insights into the molecular interactions and potential conformations influencing receptor binding (J. Shim et al., 2002).

Structural and Thermal Studies

  • Crystal Structure and Thermal Properties : Research on a related compound analyzed its crystal structure, thermal properties, and theoretical calculations, contributing to a deeper understanding of the molecule's stability and reactivity (C. S. Karthik et al., 2021).

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-10-14(23-19-11)16(21)20-8-6-12(7-9-20)22-17-18-13-4-2-3-5-15(13)24-17/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQCFOAHXGBUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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